Cas no 2172005-64-8 (1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)

1-{[1-(2,4-Dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine is a specialized sulfonamide derivative featuring a piperazine core linked to a substituted pyrazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of the 2,4-dimethylphenyl group enhances lipophilicity, while the sulfonyl linker improves stability and binding affinity. Its structural framework allows for further functionalization, making it valuable in the development of receptor-targeting agents or enzyme inhibitors. The compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions, supporting its utility in drug discovery and lead optimization studies.
1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine structure
2172005-64-8 structure
Product Name:1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine
CAS No:2172005-64-8
MF:C15H20N4O2S
MW:320.409901618958
CID:5849079
PubChem ID:165876144
Update Time:2025-08-05

1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • EN300-1591279
    • 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine
    • 2172005-64-8
    • Inchi: 1S/C15H20N4O2S/c1-12-3-4-14(13(2)11-12)19-15(5-6-17-19)22(20,21)18-9-7-16-8-10-18/h3-6,11,16H,7-10H2,1-2H3
    • InChI Key: PILKXVGOLXVJIS-UHFFFAOYSA-N
    • SMILES: S(C1=CC=NN1C1C=CC(C)=CC=1C)(N1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 320.13069707g/mol
  • Monoisotopic Mass: 320.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 75.6Ų

1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Pricemore >>

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Additional information on 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine

Introduction to 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine, with the CAS number 2172005-64-8, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This compound belongs to the class of sulfonyl-piperazine derivatives, which have been extensively studied for their pharmacological activities.

The molecular structure of 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine consists of a piperazine ring sulfonated at one position, linked to a pyrazole moiety that is further substituted with a 2,4-dimethylphenyl group. This specific arrangement of functional groups contributes to its distinct chemical behavior and reactivity. The presence of the dimethylphenyl group enhances the compound's lipophilicity, making it a promising candidate for drug delivery systems and membrane interactions.

In recent years, there has been growing interest in sulfonyl-piperazine derivatives due to their potential as intermediates in the synthesis of bioactive molecules. The compound 2172005-64-8 has been explored in various research settings, particularly in the development of novel therapeutic agents. Its ability to interact with biological targets has made it a subject of interest for medicinal chemists aiming to develop drugs with improved efficacy and reduced side effects.

One of the most compelling aspects of 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine is its versatility in chemical modifications. The sulfonyl group provides a reactive site for further functionalization, allowing researchers to tailor the compound's properties for specific applications. For instance, it can be used as a building block in the synthesis of more complex molecules that target specific biological pathways.

Recent studies have highlighted the potential of this compound in the field of neuropharmacology. Researchers have observed that derivatives of 2172005-64-8 exhibit properties that make them attractive candidates for treating neurological disorders. The combination of the piperazine and pyrazole moieties is believed to contribute to its ability to modulate neurotransmitter activity, which could be beneficial in conditions such as depression, anxiety, and epilepsy.

The synthesis of 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of this compound efficiently.

In addition to its pharmacological potential, 2172005-64-8 has shown promise in material science applications. Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials. The ability to fine-tune its properties through chemical modifications allows researchers to explore new possibilities in nanotechnology and electronics.

The regulatory landscape for chemical compounds like 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine is continually evolving. As new research emerges, guidelines for their development and use are updated to ensure safety and efficacy. Companies involved in pharmaceutical research must adhere to stringent regulatory standards to bring new drugs to market effectively.

Future directions in the study of 2172005-64-8 include exploring its interactions with other molecules and its potential role in combinatorial therapies. By understanding how it interacts with different biological systems, researchers can develop more targeted treatments that address multiple aspects of disease simultaneously.

The impact of 1-{[1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine extends beyond academic research. Its development could lead to significant advancements in medicine and technology, improving lives around the world. As scientists continue to uncover new applications for this compound, its importance in modern chemical research is likely to grow even further.

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